Methyl 3-ethynyl-4-formylbenzoate
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Overview
Description
Methyl 3-ethynyl-4-formylbenzoate: is an organic compound with the molecular formula C₁₁H₈O₃ and a molecular weight of 188.18 g/mol . It is a derivative of benzoic acid, characterized by the presence of an ethynyl group at the 3-position and a formyl group at the 4-position on the benzene ring, with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-ethynyl-4-formylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-ethynylbenzoic acid.
Formylation: The 3-ethynylbenzoic acid undergoes a formylation reaction to introduce the formyl group at the 4-position. This can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).
Esterification: The resulting 3-ethynyl-4-formylbenzoic acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimized reaction conditions to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-ethynyl-4-formylbenzoate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols, specifically converting the formyl group to a hydroxyl group.
Substitution: The ethynyl group can participate in various substitution reactions, such as halogenation or addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products:
Oxidation: 3-ethynyl-4-carboxybenzoic acid.
Reduction: Methyl 3-ethynyl-4-hydroxybenzoate.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
Methyl 3-ethynyl-4-formylbenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for novel therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 3-ethynyl-4-formylbenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Methyl 3-formylbenzoate: Lacks the ethynyl group, making it less reactive in certain substitution reactions.
Methyl 4-formylbenzoate: Has the formyl group at a different position, affecting its chemical reactivity and biological activity.
Methyl 3-ethynylbenzoate: Lacks the formyl group, which limits its applications in certain synthetic routes.
Uniqueness: Methyl 3-ethynyl-4-formylbenzoate is unique due to the presence of both the ethynyl and formyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C11H8O3 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
methyl 3-ethynyl-4-formylbenzoate |
InChI |
InChI=1S/C11H8O3/c1-3-8-6-9(11(13)14-2)4-5-10(8)7-12/h1,4-7H,2H3 |
InChI Key |
IRXKCFKFPXOISI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)C#C |
Origin of Product |
United States |
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